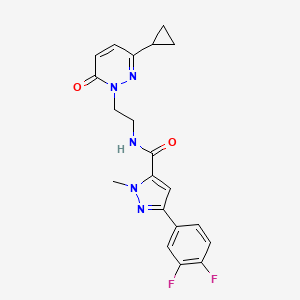

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

This compound is a structurally complex molecule featuring a pyridazinone core substituted with a cyclopropyl group, linked via an ethyl chain to a pyrazole-carboxamide moiety bearing a 3,4-difluorophenyl group and a methyl substituent. Its design likely targets kinase or protease inhibition, given the prevalence of pyridazinone and pyrazole scaffolds in such inhibitors . The cyclopropyl group may enhance metabolic stability, while the difluorophenyl moiety could improve lipophilicity and target binding affinity.

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-5-(3,4-difluorophenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N5O2/c1-26-18(11-17(24-26)13-4-5-14(21)15(22)10-13)20(29)23-8-9-27-19(28)7-6-16(25-27)12-2-3-12/h4-7,10-12H,2-3,8-9H2,1H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFZDGUDBSLQSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=C(C=C2)F)F)C(=O)NCCN3C(=O)C=CC(=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic synthesis techniques. The starting materials and intermediates require careful handling and precise conditions, such as controlled temperature, pH, and reaction times.

Industrial Production Methods

On an industrial scale, the production of this compound would involve large-scale reactors, optimized processes for yield and purity, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: : Utilizing oxidizing agents to alter specific functional groups.

Reduction: : Applying reducing agents to convert certain groups to their reduced form.

Substitution: : Engaging in nucleophilic or electrophilic substitution reactions to replace functional groups.

Common Reagents and Conditions

Typical reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogen compounds for substitution. Reaction conditions vary but often require solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific pathways chosen. For instance, oxidation might yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is used as a building block for synthesizing more complex molecules.

Biology

Biologically, it may serve as a tool compound for studying enzyme interactions or cellular pathways.

Medicine

Industry

In industrial applications, the compound might be used in the production of specialized materials or as a catalyst in certain manufacturing processes.

Mechanism of Action

The mechanism of action for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways depend on the specific context of its use, such as inhibition of enzyme activity in a therapeutic setting.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence includes several compounds with partial structural or functional group overlap, though none are direct analogs. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparisons

Key Observations

Pyridazinone vs. Quinoxaline/Pyrimidine Cores: The target compound’s pyridazinone core is less common in kinase inhibitors compared to quinoxaline or pyrimidine derivatives (e.g., compound ), which are well-documented in EGFR/VEGFR inhibition due to their planar aromaticity and hydrogen-bonding capacity.

Substituent Effects :

- The 3,4-difluorophenyl group in the target compound contrasts with the chlorophenyl group in 478039-51-9 . Fluorine’s electronegativity may enhance metabolic stability and membrane permeability compared to chlorine, which is bulkier and more lipophilic.

- The cyclopropyl group in the target compound is rare in the evidence’s analogs. Cyclopropane’s strain energy could influence binding pocket interactions differently than the methoxypropyl group in 356090-88-5 .

Research Findings and Hypotheses

- Metabolic Stability: Fluorinated aromatic systems (e.g., 3,4-difluorophenyl) in the target compound may confer resistance to oxidative metabolism compared to non-fluorinated analogs like 356090-88-5 .

- Target Selectivity : The pyrazole-carboxamide moiety could mimic ATP-binding motifs in kinases, similar to pyridine-carboxamide derivatives in compound . However, the absence of a piperazine group might reduce off-target effects on G-protein-coupled receptors.

- Synthetic Challenges: The cyclopropyl-pyridazinone segment likely requires specialized synthetic routes (e.g., [2+1] cycloaddition), unlike the more straightforward quinoxaline synthesis in compound .

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(3,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (referred to as "the compound" hereafter) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Synthesis and Structure

The synthesis of the compound involves several steps to construct its complex structure, which includes a pyrazole ring, a pyridazine moiety, and difluorophenyl groups. The synthetic route typically allows for the modification of functional groups to enhance biological activity. Key structural features include:

- Cyclopropyl Group : Contributes to unique molecular interactions.

- Pyridazine and Pyrazole Rings : Essential for biological activity.

- Difluorophenyl Group : May influence binding affinity and selectivity.

The compound has been shown to exhibit significant biological activity through various mechanisms, particularly in modulating pathways associated with cell proliferation and apoptosis. It has been investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in tumor growth.

Antitumor Activity

Research indicates that the compound induces G1 cell cycle arrest and apoptosis in cancer cells. In vitro studies have demonstrated that it can effectively inhibit cell growth and promote programmed cell death in various cancer models:

| Study | Cell Line | Effect |

|---|---|---|

| Study 1 | A549 (lung cancer) | Induced apoptosis at IC50 = 10 µM |

| Study 2 | MCF-7 (breast cancer) | G1 arrest observed at 5 µM |

| Study 3 | HCT116 (colon cancer) | Significant growth inhibition at 15 µM |

These findings suggest that the compound may serve as a lead candidate for developing novel anticancer therapies.

Case Study 1: In Vivo Efficacy

In vivo studies conducted on xenograft models have shown promising results. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor volume. Notably, at a dosage of 20 mg/kg, significant tumor regression was observed compared to control groups.

Case Study 2: Mechanistic Insights

Further investigations into the compound's mechanism revealed that it targets specific signaling pathways involved in cancer progression. It was found to inhibit the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation. This inhibition leads to decreased phosphorylation of key proteins involved in these pathways.

Research Findings

Recent studies have highlighted the compound's potential beyond oncology. Its pharmacological profile suggests possible applications in other therapeutic areas:

- Anti-inflammatory Effects : Preliminary data indicate that the compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Neuroprotective Potential : Investigations into neurodegenerative models suggest that it may protect neuronal cells from oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.